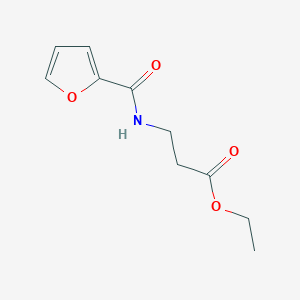

Ethyl 3-(furan-2-carboxamido)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

36855-35-3 |

|---|---|

Molecular Formula |

C10H13NO4 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

ethyl 3-(furan-2-carbonylamino)propanoate |

InChI |

InChI=1S/C10H13NO4/c1-2-14-9(12)5-6-11-10(13)8-4-3-7-15-8/h3-4,7H,2,5-6H2,1H3,(H,11,13) |

InChI Key |

AXHJMKIGTFSKMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Ethyl 3 Furan 2 Carboxamido Propanoate and Analogs

Precursor Synthesis and Functionalization

The foundation for synthesizing the target compound and its analogs lies in the preparation and functionalization of its key precursors, particularly derivatives of furan-2-carboxylic acid.

Synthesis of Furan-2-carbonyl Chloride and its Derivatives

Furan-2-carbonyl chloride is a primary building block for the synthesis of Ethyl 3-(furan-2-carboxamido)propanoate. Its preparation can be achieved through several established methods. The most traditional and widely used method involves the reaction of 2-furoic acid with an excess of thionyl chloride (SOCl₂). wikipedia.org This reaction is typically performed by refluxing the mixture, which effectively converts the carboxylic acid into the more reactive acyl chloride. wikipedia.org

Another synthetic route involves the oxidation of furan-2-carboxaldehyde derivatives. For instance, biomass-derived 5-(chloromethyl)furfural can be treated with tert-butyl hypochlorite (B82951) to yield 5-(chloromethyl)furan-2-carbonyl chloride, demonstrating a method to produce functionalized furan-2-carbonyl chloride derivatives. rsc.orgresearchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| 2-Furoic Acid | Thionyl Chloride (SOCl₂) | Furan-2-carbonyl chloride | wikipedia.org |

| 5-(chloromethyl)furfural | tert-Butyl hypochlorite | 5-(chloromethyl)furan-2-carbonyl chloride | rsc.orgresearchgate.net |

Reactivity and Synthetic Utility of Furan-2-carboxylic Acid Derivatives

Furan-2-carboxylic acid and its derivatives, especially furan-2-carbonyl chloride, are versatile intermediates in organic synthesis. wikipedia.orgacs.org The high reactivity of the acyl chloride group in furan-2-carbonyl chloride allows for facile nucleophilic substitution reactions. It readily reacts with alcohols to form esters and with amines to form amides, which is the key reaction in the synthesis of the title compound. This reactivity has been harnessed in the synthesis of numerous pharmaceutical intermediates, including mometasone (B142194) furoate and diloxanide (B1670642) furoate. wikipedia.org

The furan (B31954) ring itself possesses unique reactivity. While aromatic, its resonance energy is lower than that of benzene, allowing it to participate in reactions that involve dearomatization, such as Diels-Alder reactions where it acts as a diene. acs.org The furan moiety can also undergo electrophilic substitution, primarily at the 5-position. Furthermore, furan derivatives can be subjected to hydroarylation, where arenes are added across a double bond in a side chain attached to the furan ring, leading to complex structures like 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.com This diverse reactivity makes furan derivatives valuable synthons for creating a wide array of complex molecules. acs.org

Direct Amidation and Esterification Approaches

The synthesis of this compound can be accomplished through direct and efficient methods involving amidation and esterification reactions.

Synthesis via Reaction of Furan-2-carbonyl Chloride with Beta-Amino Esters (e.g., Beta-Alanine (B559535) Methyl Ester)

The most direct route to form the amide bond in this compound is the reaction between furan-2-carbonyl chloride and a beta-amino ester, such as the ethyl ester of beta-alanine (ethyl 3-aminopropanoate). This reaction is a classic example of a Schotten-Baumann type acylation.

The general procedure involves dissolving the beta-amino ester hydrochloride in a suitable solvent, often an aprotic one like dioxane. pjps.pk A base, typically a tertiary amine like triethylamine (B128534) (Et₃N), is added to neutralize the hydrochloride salt and liberate the free amine. pjps.pk Furan-2-carbonyl chloride is then added to the solution, often dropwise, to control the reaction rate. The nucleophilic primary amine of the beta-amino ester attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond, yielding the desired product. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure completion. pjps.pk

Esterification of 3-(Furan-2-carboxamido)propanoic Acid

An alternative synthetic strategy involves first synthesizing the carboxylic acid, 3-(furan-2-carboxamido)propanoic acid, and then esterifying it to obtain the final ethyl ester. This is particularly useful if the carboxylic acid intermediate is more readily available or if different ester analogs are desired from a common precursor.

The esterification is typically carried out via the Fischer esterification method. chemguide.co.ukmasterorganicchemistry.com This process involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride gas. chemguide.co.uk The reaction is an equilibrium process in which water is formed as a byproduct. youtube.com To drive the equilibrium towards the formation of the ester, the alcohol is often used as the solvent, or water is removed as it is formed. chemguide.co.uk The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, ultimately leading to the elimination of a water molecule and the formation of the ester. masterorganicchemistry.com

Synthesis of Structurally Related Analogs

The core structure of this compound can be modified to produce a wide range of structurally related analogs. These modifications can involve altering the furan ring, the propanoate backbone, or the amide linkage. The synthetic methods used to access these analogs are often variations of the core synthetic strategies.

For example, substituted furan-2-carbonyl chlorides can be reacted with various amino esters to introduce different functionalities on the furan ring. Similarly, a variety of amino acids and their esters can be used in place of beta-alanine to alter the linker between the furan moiety and the ester group.

Research has demonstrated the synthesis of various furan-containing analogs. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized through the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid. mdpi.comnih.gov Another class of analogs, polysubstituted furan-2,4-dicarboxylates, can be prepared via cyclization reactions involving (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride. semanticscholar.org Furthermore, combining C-H arylation with transamidation chemistry has enabled the synthesis of diverse C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com

| Starting Material(s) | Key Reaction Type | Resulting Analog Class | Reference(s) |

| 3-(Furan-2-yl)propenoic acids, Arenes | Hydroarylation | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | mdpi.com, nih.gov |

| (E)-Ethyl 3-aryl-2-cyanoacrylates, Ethyl glycinate hydrochloride | Cyclization | Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates | semanticscholar.org |

| Benzofuran (B130515), Aryl iodides, Amines | C-H Arylation / Transamidation | C3-Arylated benzofuran-2-carboxamide derivatives | mdpi.com |

| Arylacetonitriles, Ethyl glyoxylate | Multi-step synthesis including cyclization | Ethyl 3-amino-4-arylfuran-2-carboxylates | researchgate.net |

These examples highlight the modularity and flexibility of synthetic routes available for generating a library of furan-based compounds built around the central carboxamide-propanoate scaffold.

Preparation of Thioxoester Derivatives (e.g., Ethyl 3-(furan-2-carboxamido)-3-thioxopropanoate via Reformatsky-analogous reaction)

The synthesis of β-thioxoesters represents a valuable transformation, introducing a sulfur atom that can significantly alter the chemical and biological properties of a molecule. A plausible and efficient method for the preparation of ethyl 3-(furan-2-carboxamido)-3-thioxopropanoate is through a Reformatsky-analogous reaction. This reaction typically involves the formation of a zinc enolate from an α-haloester, which then reacts with a suitable electrophile. In this case, a furan-2-carbonyl isothiocyanate would serve as the electrophile.

The classical Reformatsky reaction is a well-established method for carbon-carbon bond formation, involving the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. pressbooks.pub An analogous approach can be employed for the synthesis of β-thioxoesters by using aroyl isothiocyanates as the electrophilic partner. pressbooks.pub This modified procedure allows for the formation of a carbon-carbon bond through the addition of a zinc enolate to the thiocarbonyl group of the isothiocyanate. pressbooks.pub

The proposed synthetic route to ethyl 3-(furan-2-carboxamido)-3-thioxopropanoate would commence with the preparation of furan-2-carbonyl isothiocyanate. This intermediate can be synthesized from furan-2-carbonyl chloride and a thiocyanate (B1210189) salt. The subsequent reaction of this isothiocyanate with the Reformatsky reagent derived from ethyl bromoacetate (B1195939) and activated zinc would yield the desired β-thioxoester.

Table 1: Proposed Reaction Scheme for the Synthesis of Ethyl 3-(furan-2-carboxamido)-3-thioxopropanoate

| Step | Reactants | Reagents | Product |

| 1 | Furan-2-carbonyl chloride, Potassium thiocyanate | Acetonitrile | Furan-2-carbonyl isothiocyanate |

| 2 | Ethyl bromoacetate, Zinc | THF | Reformatsky reagent (zinc enolate) |

| 3 | Furan-2-carbonyl isothiocyanate, Reformatsky reagent | THF, then H₃O⁺ | Ethyl 3-(furan-2-carboxamido)-3-thioxopropanoate |

This synthetic strategy offers a direct and efficient method for the introduction of a thioxoester functionality, providing access to a novel class of furan-2-carboxamide derivatives with potential applications in various fields of chemistry.

Derivatization of the Propanoate Moiety

The propanoate moiety of this compound offers several sites for chemical modification, including the ester group and the α-carbon. These derivatizations can be used to introduce new functional groups and build more complex molecular architectures.

Alkylation of the α-Carbon:

The α-carbon of the propanoate chain, being adjacent to the ester carbonyl group, possesses acidic protons and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in reactions with various electrophiles, most notably alkyl halides, in a reaction known as alkylation. pressbooks.publibretexts.orglibretexts.orgwikipedia.org This process allows for the introduction of alkyl substituents at the C-2 position of the propanoate chain.

The reaction is typically carried out by treating the parent ester with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to generate the enolate, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). pressbooks.publibretexts.org The choice of base and reaction conditions can influence the efficiency of the alkylation and minimize side reactions. pressbooks.pubtandfonline.com

Table 2: General Scheme for α-Alkylation of this compound

| Reactant | Base | Electrophile | Product |

| This compound | Sodium ethoxide | Alkyl halide (R-X) | Ethyl 2-alkyl-3-(furan-2-carboxamido)propanoate |

| This compound | LDA | Alkyl halide (R-X) | Ethyl 2-alkyl-3-(furan-2-carboxamido)propanoate |

Hydrolysis of the Ester Group:

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.orglibretexts.org Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester with an excess of water in the presence of a strong acid like hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org

Basic hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orglibretexts.org This reaction yields the carboxylate salt, which can then be protonated by the addition of a strong acid to afford the free carboxylic acid. chemguide.co.uk

Amidation of the Ester Group:

The ethyl ester can be converted into an amide by reaction with an amine. This transformation, known as amidation, typically requires heating the ester with the desired amine. The reaction can be catalyzed by Lewis acids or proceed through the formation of an activated carboxylic acid derivative. mdpi.com Direct amidation of esters with amines can be achieved under various conditions, including solvent-free and at elevated temperatures. mdpi.com

Reduction of the Ester Group:

The ester functionality can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). doubtnut.com This reaction would convert the ethyl propanoate moiety into a 3-(furan-2-carboxamido)propan-1-ol, providing a different functional group for further derivatization.

Incorporation of the Furan-2-carboxamide Unit into Heterocyclic Systems

The furan-2-carboxamide unit is a versatile building block for the synthesis of more complex heterocyclic systems. Both the furan ring and the carboxamide group can participate in various cyclization and annulation reactions to form fused or spirocyclic structures.

Substituted furans are important structural motifs in natural products and pharmaceuticals and are often used as intermediates in organic synthesis. researchgate.net The reactivity of the furan ring towards electrophilic substitution and its ability to participate in cycloaddition reactions make it a valuable synthon. wikipedia.orgmdpi.com

For instance, the furan ring can undergo reactions such as the Diels-Alder reaction, where it can act as a diene, reacting with suitable dienophiles to form bicyclic adducts. Furthermore, the furan ring can be a precursor to other heterocyclic systems through ring-opening and subsequent recyclization reactions.

The carboxamide functionality can also be utilized in the construction of new heterocyclic rings. For example, the nitrogen atom of the amide can act as a nucleophile in intramolecular cyclization reactions. Additionally, the amide carbonyl group can be involved in condensation reactions with other functional groups to form new rings.

A diversity-oriented synthesis approach has been used to create collections of furan-2-carboxamides, demonstrating the modularity of this scaffold in generating a wide range of molecular structures. libretexts.org By coupling furan-2-carboxylic acid with various linkers and then with different aromatic rings, a diverse library of compounds can be prepared. libretexts.org This approach highlights the potential for incorporating the furan-2-carboxamide unit into a multitude of heterocyclic frameworks.

Table 3: Examples of Heterocyclic Systems Derived from Furan Derivatives

| Starting Material | Reaction Type | Resulting Heterocycle |

| Furan derivative | Diels-Alder reaction | Oxabicycloheptene derivative |

| Furan-2-carboxaldehyde | Condensation with active methylene (B1212753) compounds | Furan-containing pyrimidines |

| Furan-2-carboxamide derivative | Intramolecular cyclization | Fused furanopyrrolidones |

| 3-(Furan-2-yl)propenoic acids | Hydroarylation and cyclization | Aryl-substituted furanopropanoic acid lactones |

The chemical transformations discussed herein illustrate the synthetic versatility of this compound and its analogs, providing pathways to a wide array of novel compounds with potential applications in various scientific disciplines.

Despite a comprehensive search for experimental data, specific spectroscopic and crystallographic analyses for the compound "this compound" are not available in the reviewed scientific literature and databases. Consequently, it is not possible to provide an article with detailed research findings and data tables as requested.

The information required to populate the sections on ¹H NMR, ¹³C NMR, 2D NMR, IR Spectroscopy, Mass Spectrometry, and X-ray Crystallography for this specific molecule could not be located. Scientific articles and spectral databases contain information on structurally related compounds, such as furan-2-carboxylic acid, ethyl propanoate, and other furan derivatives, but not on the target molecule "this compound" itself.

Therefore, in the absence of published experimental data, generating the requested scientific article would be speculative and would not meet the required standards of scientific accuracy.

Spectroscopic and Advanced Structural Elucidation of Ethyl 3 Furan 2 Carboxamido Propanoate

Advanced Spectroscopic Methods for Conformational Analysis of Ethyl 3-(furan-2-carboxamido)propanoate

The conformational flexibility of this compound, arising from rotation around its single bonds, plays a crucial role in determining its three-dimensional structure and, consequently, its chemical and biological properties. While standard spectroscopic techniques provide foundational structural information, advanced methods, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, are indispensable for a detailed conformational analysis in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount in this regard, as they provide through-space correlations between protons, offering insights into their spatial proximity.

Detailed experimental studies employing advanced spectroscopic methods specifically on this compound are not extensively available in the reviewed literature. However, the conformational analysis of similar furan-2-carboxamide derivatives provides a strong framework for how these techniques would be applied. For instance, studies on related N-acyl furan (B31954) derivatives have successfully utilized 2D NMR to elucidate conformational preferences, such as the cis and trans isomerism around the amide bond. scielo.brresearchgate.net

In a hypothetical conformational analysis of this compound, a 2D NOESY or ROESY experiment would be critical. These experiments detect the Nuclear Overhauser Effect (NOE) or its rotating-frame equivalent (ROE), which is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of the resulting cross-peaks in the 2D spectrum is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining internuclear distances up to approximately 5 Å.

For this compound, key NOE/ROE correlations would be expected between the amide proton (N-H) and protons on both the furan ring and the propanoate chain. The observation of specific correlations would allow for the determination of the preferred orientation of the furan ring relative to the amide linkage and the folding of the ethyl propanoate side chain.

Table 1: Hypothetical Key NOESY/ROESY Correlations for Conformational Analysis of this compound

| Interacting Protons | Expected Correlation | Inferred Conformational Information |

| Amide N-H ↔ Furan H3 | Strong | Indicates a conformation where the amide proton is in close proximity to the H3 proton of the furan ring, suggesting a specific rotational state around the C2-C(O) bond. |

| Amide N-H ↔ Propanoate α-CH₂ | Medium | Provides information about the torsion angle around the N-Cα bond, defining the orientation of the propanoate chain relative to the amide plane. |

| Furan H3 ↔ Propanoate α-CH₂ | Weak to Medium | Further refines the overall molecular fold, indicating the spatial relationship between the furan ring and the ethyl propanoate moiety. |

| Propanoate α-CH₂ ↔ Propanoate β-CH₂ | Strong | Confirms the connectivity and provides a reference for the intensity of other through-space correlations. |

| Propanoate β-CH₂ ↔ Ethyl CH₃ | Strong | Establishes the conformation of the ethyl ester group. |

The choice between NOESY and ROESY is dependent on the molecular weight of the compound and the solvent used, as these factors influence the molecular tumbling rate. For a molecule of the size of this compound, which would be considered a small molecule, NOESY experiments are generally suitable. However, in cases where the NOE is close to zero, which can occur for molecules of intermediate size, ROESY experiments provide unambiguous, positive cross-peaks.

In conjunction with experimental data, computational modeling, such as Density Functional Theory (DFT) calculations, is often employed to generate energetically favorable conformations. scielo.brresearchgate.netnih.gov The theoretically calculated internuclear distances for these conformers can then be compared with the experimentally observed NOE/ROE intensities to validate the proposed three-dimensional structure. This combined experimental and theoretical approach provides a robust and detailed picture of the conformational landscape of flexible molecules like this compound in solution.

Computational Chemistry and Molecular Modeling of Ethyl 3 Furan 2 Carboxamido Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Ethyl 3-(furan-2-carboxamido)propanoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional geometry and energetic properties. researchgate.netresearchgate.net

These investigations reveal optimized bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation. Key energetic descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.netmdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 eV | Electron-donating ability |

| ELUMO | -1.0 to -2.0 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~4.5 to 5.5 eV | Chemical reactivity and stability |

| Dipole Moment (µ) | 2.5 to 4.0 Debye | Molecular polarity |

While DFT is widely used, other quantum mechanical methods also contribute to understanding electronic properties. Ab initio methods, which are based on first principles without empirical data, and semi-empirical methods, which use some experimental parameters, provide alternative approaches. nih.gov These methods are used to calculate a range of quantum-chemical indices, including total energy, electronic spatial extent, isotropic polarizability, and atomic charges. nih.govmdpi.com Such calculations help in building a comprehensive profile of the molecule's electronic behavior, which is crucial for predicting its interactions and reactivity. nih.gov

Quantum chemical calculations are instrumental in elucidating potential chemical reaction pathways. For furan-containing molecules, these studies can map out the energetic landscape of reactions, such as hydroarylation or cycloaddition. researchgate.netnih.govnih.gov By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, researchers can determine the activation energy and predict the most favorable reaction mechanism. nih.gov This analysis is vital for understanding the molecule's stability and how it might be synthesized or metabolized. For instance, studies on similar furan (B31954) derivatives have identified O,C-diprotonated forms as key reactive species in superacid-catalyzed reactions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

This compound possesses considerable conformational flexibility due to several rotatable single bonds. Molecular Dynamics (MD) simulations are a computational technique used to model the physical movement of atoms and molecules over time. By simulating the molecule in a solvent environment (e.g., water), MD can explore its accessible conformations. researchgate.netresearchgate.net

These simulations provide insights into the preferential orientations of the furan ring relative to the amide plane and the folding of the ethyl propanoate side chain. researchgate.net Understanding the conformational landscape is crucial, as the specific three-dimensional shape of a molecule often dictates its ability to bind to a biological target. The results from MD simulations can identify the most stable or predominant conformations in a biological context. biorxiv.orgnih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. techscience.comnih.gov This technique is essential for predicting the binding mode and affinity of this compound with various biological macromolecules.

Tubulin Proteins: Tubulin is a critical target for anticancer drugs. Docking studies on compounds with similar pyrrole (B145914) and furan-based carboxamide scaffolds have shown that they can bind effectively to the colchicine-binding site of tubulin. mdpi.comnih.gov The predicted binding mode for this compound would likely involve hydrogen bonding between the amide group and polar residues in the binding pocket, while the furan and ethyl groups engage in hydrophobic interactions, disrupting microtubule dynamics. nih.gov

SARS-CoV-2 Main Protease (Mpro or 3CLpro): The main protease of SARS-CoV-2 is a key enzyme in the viral replication cycle, making it a prime target for antiviral drugs. mdpi.comnih.gov Docking studies predict that furan-containing inhibitors can fit into the active site of Mpro, which features a Cys145-His41 catalytic dyad. mdpi.com The amide portion of the molecule could form crucial hydrogen bonds with backbone residues like Gly143 and Cys145, while the furan ring could establish hydrophobic or π-π stacking interactions within the S1/S2 pockets of the enzyme. techscience.comsemanticscholar.org

Cyclooxygenases (COX): COX enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Docking studies of furan derivatives into the COX-2 active site have revealed key interactions. nih.govjaper.in It is predicted that this compound could bind within the hydrophobic channel of COX-2, with the furan ring interacting with residues such as Tyr385 and Trp387. The amide linker could form hydrogen bonds with key residues like Arg120 and Tyr355, which are critical for inhibitory activity. japer.innih.gov

| Target Protein | Binding Site | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Tubulin | Colchicine-binding site | Cys241, Leu248, Ala316, Val318 | Hydrogen Bonding, Hydrophobic |

| SARS-CoV-2 Mpro | Catalytic site (Cys145-His41) | His41, Gly143, Cys145, Glu166 | Hydrogen Bonding, π-π Stacking |

| Cyclooxygenase-2 (COX-2) | Active site channel | Arg120, Tyr355, Tyr385, Ser530 | Hydrogen Bonding, Hydrophobic |

Quantitative Binding Energy Estimation (e.g., MM-GBSA)

Estimating the binding affinity between a ligand and its target protein is a cornerstone of computational drug design. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely employed post-docking technique that offers a balance between computational cost and accuracy for calculating the binding free energy of a ligand-protein complex. nih.govnih.gov This approach is instrumental in refining and ranking potential drug candidates identified through initial screening methods.

The MM-GBSA methodology calculates the binding free energy (ΔG_bind) by considering the molecular mechanics (MM) energies and solvation energies of the complex, protein, and ligand. The binding free energy is typically decomposed into several components:

ΔE_MM (Molecular Mechanics Energy): This term includes the internal energies (bond, angle, and dihedral) as well as the van der Waals (ΔE_vdW) and electrostatic (ΔE_ele) interaction energies between the protein and the ligand in the gas phase.

ΔG_solv (Solvation Free Energy): This term represents the energy change upon transferring the molecule from a vacuum to a solvent. It is composed of a polar component (ΔG_GB) and a non-polar component (ΔG_SA). The polar part is calculated using the Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). nih.gov

For a hypothetical complex of this compound with a target enzyme, such as the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis—a target for which furan-based inhibitors have been investigated—molecular dynamics (MD) simulations would first be performed to generate a series of conformational snapshots of the ligand-protein complex. nih.govtandfonline.com The MM-GBSA calculations are then performed on these snapshots to provide an averaged binding free energy. samipubco.comsamipubco.com

The results of such a calculation can provide detailed insights into the primary forces driving the binding event. For instance, favorable van der Waals and electrostatic interactions often contribute significantly to the binding affinity. samipubco.com

Table 1: Illustrative MM-GBSA Binding Energy Calculation for this compound Complexed with a Target Protein

| Energy Component | Value (kcal/mol) |

| Gas-Phase Energy (ΔE_MM) | |

| van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_ele) | -20.8 |

| Solvation Energy (ΔG_solv) | |

| Polar Solvation (ΔG_GB) | 35.2 |

| Non-polar Solvation (ΔG_SA) | -4.1 |

| Total Binding Energy (ΔG_bind) | -35.2 |

Note: The values presented in this table are hypothetical and serve to illustrate the typical output of an MM-GBSA calculation.

This quantitative estimation is crucial for comparing the binding affinity of this compound with other potential inhibitors, thereby guiding lead optimization efforts. nih.govnih.gov

In Silico Drug Design and Virtual Screening Strategies

In silico drug design and virtual screening are powerful strategies for identifying novel hit compounds from large chemical libraries. tandfonline.com The furan-2-carboxamide scaffold, present in this compound, can serve as a valuable starting point or query structure in these campaigns. nih.govresearchgate.net

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known, SBVS can be employed. This process involves docking a large library of compounds into the active site of the target protein. nih.govnih.gov For a target like SARS-CoV-2 main protease (M^pro), where furan derivatives have been identified as inhibitors, a library containing analogs of this compound could be screened. nih.gov The docking algorithm predicts the binding pose and estimates the binding affinity (docking score) for each compound. The top-scoring molecules are then selected for further analysis, such as MM-GBSA calculations and subsequent experimental validation. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): In the absence of a known protein structure, LBVS methods can be utilized. If a set of molecules with known activity against a target is available, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. researchgate.netacs.org A chemical library can then be screened to find molecules that match this pharmacophore. Alternatively, a similarity search, using the structure of this compound as a template, can identify compounds with similar structural features from databases like ZINC or Specs. tandfonline.comresearchgate.net

A typical virtual screening workflow is a multi-step process designed to progressively reduce the number of candidate molecules.

Table 2: Representative Virtual Screening Cascade for Identifying Novel Inhibitors

| Screening Stage | Number of Compounds | Description |

| Initial Library | 1,000,000 | A large, diverse chemical library (e.g., from the ZINC database) is selected for screening. researchgate.net |

| Drug-Likeness & ADMET Filtering | 850,000 | Compounds are filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) and predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. nih.govtandfonline.com |

| Docking/Pharmacophore Screening | 50,000 | The filtered library is screened against the target using either structure-based docking or a ligand-based pharmacophore model. Compounds are ranked based on their scores. nih.govacs.org |

| Visual Inspection & Post-Processing | 100 | The top-ranked compounds are visually inspected to assess the plausibility of their binding modes and interactions with key active site residues. |

| Final Hits for Experimental Assay | 10 | A final selection of the most promising candidates is made for purchase or synthesis and subsequent in vitro biological testing. researchgate.netnih.gov |

Note: The numbers in this table are illustrative of a typical virtual screening campaign.

Through these in silico strategies, this compound can be utilized either as a direct candidate for screening or as a foundational fragment for designing more complex and potent inhibitors against a variety of biological targets. nih.govresearchgate.net

Preclinical Biological Activity and Mechanistic Investigations of Ethyl 3 Furan 2 Carboxamido Propanoate and Analogs

Antimicrobial Activity Profiling

Furan-2-carboxamide derivatives and related analogs have demonstrated a broad spectrum of antimicrobial activities, which have been evaluated through various in vitro studies.

In Vitro Evaluation Against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus)

The activity of furan (B31954) derivatives has been documented against several Gram-positive bacteria. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are structural analogs, have shown inhibitory effects against Staphylococcus aureus. For most of the tested compounds in this family, the minimum inhibitory concentration (MIC) was determined to be 128 µg/mL. mdpi.com One particular analog, a 3-aryl-3-(furan-2-yl)propanoic acid derivative referred to as acid 2d, demonstrated a more potent MIC of 64 µg/mL against S. aureus. mdpi.com

Analogs such as carbamothioyl-furan-2-carboxamide derivatives have also been assessed for their antibacterial potential. These compounds showed notable activity against both S. aureus and Bacillus cereus. mdpi.com Further research into 2(5H)-furanone derivatives revealed specific and potent activity against B. cereus. One such compound, 3,4-dichloro-5(S)-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy]-2(5H)-furanone (F123), inhibited the growth and biofilm formation of B. cereus at a concentration of 8 μg/mL and exhibited bactericidal effects at 16 μg/mL. nih.gov While the same compound inhibited the growth of S. aureus at 8-16 μg/mL, it did not show bactericidal effects at concentrations up to 128 μg/mL, suggesting a pronounced specificity for B. cereus. nih.gov

The efficacy of synthetic furanones, another class of analogs, has been tested against Listeria monocytogenes. Halogenated furanones, specifically (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone and 3,4-Dichloro-2(5H)-furanone, were found to significantly reduce the adhesion capacity of L. monocytogenes on stainless steel surfaces, indicating antibiofilm potential. mdpi.com

Table 1: In Vitro Activity of Furan Analogs Against Gram-Positive Bacteria

| Compound Class/Analog | Bacterial Strain | Activity (MIC/Effect) | Source |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid (analog 2d) | Staphylococcus aureus | 64 µg/mL | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | Staphylococcus aureus | Active (MIC 265 µg/mL for analog 4a) | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | Bacillus cereus | Active (MIC 230 µg/mL for analog 4f) | mdpi.com |

| 3,4-dichloro-5(S)-[...]-(2(5H)-furanone) (F123) | Bacillus cereus | 8 µg/mL (Inhibits growth) | nih.gov |

| 16 µg/mL (Bactericidal) | |||

| Halogenated furanones | Listeria monocytogenes | Inhibits biofilm formation | mdpi.com |

In Vitro Evaluation Against Gram-Negative Bacterial Pathogens (e.g., Escherichia coli, Proteus vulgaris, Aeromonas hydrophila, Yersinia enterocolitica)

The antibacterial profiling of furan derivatives extends to Gram-negative pathogens. Analogs such as 3-aryl-3-(furan-2-yl)propanoic acids have been shown to suppress the growth of Escherichia coli, with most tested compounds in this series exhibiting a MIC ranging between 64 and 128 µg/mL. mdpi.com Similarly, carbamothioyl-furan-2-carboxamide derivatives were also found to be potent against E. coli. mdpi.com

For other Gram-negative pathogens listed, including Proteus vulgaris, Aeromonas hydrophila, and Yersinia enterocolitica, specific activity data for Ethyl 3-(furan-2-carboxamido)propanoate or its close analogs are not extensively detailed in the reviewed scientific literature.

Table 2: In Vitro Activity of Furan Analogs Against Gram-Negative Bacteria

| Compound Class/Analog | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 - 128 µg/mL | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | Escherichia coli | Active (MIC 280 µg/mL for analog 4b) | mdpi.com |

Antifungal Efficacy Against Clinically Relevant Fungi (e.g., Candida albicans)

In addition to antibacterial properties, furan derivatives have demonstrated significant antifungal efficacy. Both 3-(furan-2-yl)propenoic acids and their hydroarylation products have shown good antimicrobial activity against the yeast-like fungus Candida albicans, with inhibitory effects observed at a concentration of 64 µg/mL. mdpi.com

Table 3: In Vitro Activity of Furan Analogs Against Fungi

| Compound Class/Analog | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| 3-(Furan-2-yl)propenoic acid derivatives | Candida albicans | 64 µg/mL | mdpi.com |

Mechanistic Insights into Antimicrobial Action

Furthermore, the structural characteristics of certain furan analogs are believed to contribute to their antimicrobial effects. For carbamothioyl-furan-2-carboxamide derivatives, the nucleophilic nature of nitrogen and sulfur atoms, along with molecular polarity, may facilitate penetration through the bacterial cell wall, leading to growth inhibition. mdpi.com

Antineoplastic and Antiproliferative Effects

Beyond their antimicrobial properties, furan-2-carboxamide analogs have been investigated for their potential as anticancer agents, with studies demonstrating cytotoxicity against various human cancer cell lines.

Cell Line-Specific Cytotoxicity Assays (e.g., A549, HeLa, HepG2 cells)

A range of furan-containing compounds has shown antiproliferative activity against lung (A549), cervical (HeLa), and liver (HepG2) cancer cell lines. While data for this compound itself is limited, its analogs have shown promising results.

For the A549 human lung adenocarcinoma cell line, certain propanoic acid derivatives have demonstrated potent cytotoxicity. For instance, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which share the propanoic acid moiety, exhibited IC₅₀ values as low as 2.47 µM. mdpi.com Benzofuran (B130515) analogs also showed significant activity against A549 cells, with IC₅₀ values of 3.5 µM and 6.3 µM reported for two different derivatives. mdpi.com

Against the HeLa cervical cancer cell line, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated significant anticancer activity. researchgate.net

In studies involving the HepG2 human liver cancer cell line, carbamothioyl-furan-2-carboxamide derivatives displayed significant anticancer effects; one analog reduced cell viability to 33.29% at a concentration of 20 μg/mL. mdpi.comnih.gov Additionally, a brominated benzofuran derivative was highly effective against HepG2 cells, with a reported IC₅₀ value of 3.8 µM. mdpi.com

Table 4: In Vitro Cytotoxicity of Furan Analogs Against Human Cancer Cell Lines

| Compound Class/Analog | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (analog 22) | A549 (Lung) | 2.47 µM | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (analog 8) | A549 (Lung) | 3.5 µM | mdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (analog 7) | A549 (Lung) | 6.3 µM | mdpi.com |

| Furan-containing compound (analog 5) | A549 (Lung) | 10.67 µM | researchgate.net |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | HeLa (Cervical) | Significant Activity | researchgate.net |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (analog 8) | HepG2 (Liver) | 3.8 µM | mdpi.com |

| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Liver) | Active (33.29% viability at 20 µg/mL) | mdpi.com |

Elucidation of Antitumor Mechanisms (e.g., cell cycle arrest, microtubule modulation, induction of apoptosis)

The antitumor properties of furan-2-carboxamide derivatives, including analogs of this compound, have been elucidated through various mechanistic studies. These investigations reveal a common pathway involving the disruption of microtubule dynamics, leading to cell cycle arrest and the subsequent induction of programmed cell death, or apoptosis.

Microtubules are critical components of the cellular skeleton, playing a pivotal role in chromosomal segregation during mitosis. researchgate.net The modulation of their stability is a validated strategy in cancer therapy. Certain novel furan-2-carboxamide-based small molecules have been identified as selective microtubule stabilizing agents (MSAs). researchgate.net By stabilizing the microtubule polymers, these agents abrogate the dynamic instability required for proper mitotic spindle formation. This disruption of microtubule function effectively halts the cell division process, leading to an arrest in the G2/M phase of the cell cycle. researchgate.netiiarjournals.org For instance, the resveratrol analog (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide was demonstrated to induce G2/M cell-cycle arrest in HCT116 colorectal cancer cells. iiarjournals.org

Conversely, other analogs such as 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF), act by depolymerizing microtubules, yet achieve the same outcome of mitotic arrest. semanticscholar.org This halt in the cell cycle at a critical checkpoint triggers internal cellular pathways that lead to apoptosis, effectively eliminating the cancerous cells. researchgate.netsemanticscholar.org The induction of apoptosis has been confirmed for several furan-2-carboxamide analogs, including CPPF and certain naphthoquinone-furan-2-cyanoacryloyl hybrids. semanticscholar.orgnih.gov

Table 1: Antitumor Mechanisms of Furan-2-Carboxamide Analogs

| Compound/Analog Class | Mechanism of Action | Effect | Cell Lines |

|---|---|---|---|

| Novel Furan-2-carboxamide | Microtubule Stabilization | G2/M Cell Cycle Arrest, Apoptosis | Various cancer cell lines |

| (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide | Not specified | G2/M Cell Cycle Arrest | HCT116 |

| 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) | Microtubule Depolymerization | Mitotic Arrest, Apoptosis | Diverse cancer cell lines |

| Naphthoquinone-furan-2-cyanoacryloyl hybrids | Not specified | Apoptosis Induction | HeLa |

Enzyme Modulation and Inhibition Studies

The furan-2-carboxamide scaffold has proven to be a versatile template for designing inhibitors of various therapeutically relevant enzymes, ranging from viral proteases to key enzymes in inflammatory pathways.

The main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. acs.org The furan-2-carboxamide structure has been featured in the design of inhibitors for this enzyme. A notable example is ML188, a non-covalent inhibitor of the SARS-CoV Mpro, which contains a furan-2-carboxamide core. acs.org This compound has served as a reference in computational and drug design studies aimed at developing new antivirals. acs.org

Beyond coronaviruses, furan-carboxamide derivatives have demonstrated potent inhibitory activity against other viral pathogens. A series of these compounds were identified as novel and potent inhibitors of the lethal H5N1 influenza A virus, with one analog showing an EC50 value of 1.25 μM. researchgate.net The mechanism for this class of compounds against influenza was suggested to be the blockage of the M2 ion channel function, which prevents the uncoating of the virus. researchgate.net Furthermore, analogs based on the furan-2-carboxamide backbone have been developed as antivirals targeting Norovirus and other Enteroviruses. nih.govmdpi.com

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is a major goal in the treatment of inflammatory diseases. Furan-containing compounds have been investigated for their potential to inhibit these enzymes. Studies on a class of 3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanone derivatives revealed selective inhibition of COX-2. Additionally, research into thiazole derivatives showed that the inclusion of a furan-2-carboxamide moiety on the thiazole ring resulted in a potent inhibitor of both COX-1 and COX-2. nih.gov These findings highlight the potential of the furan-2-carboxamide scaffold in developing anti-inflammatory agents.

Table 2: Enzyme Inhibition by Furan-2-Carboxamide Analogs

| Enzyme Target | Compound Class/Analog | Activity |

|---|---|---|

| SARS-CoV Mpro (3CLpro) | Furan-2-carboxamide (ML188) | Non-covalent inhibitor |

| Influenza A H5N1 | 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | Potent inhibition (EC50 = 1.25 μM) |

| Cyclooxygenase-2 (COX-2) | 3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanones | Selective inhibition |

| Cyclooxygenase-1 & 2 (COX-1/2) | Thiazole derivatives with furan-2-carboxamide moiety | Potent inhibition |

In Vivo Preclinical Efficacy Studies

The translation of in vitro activity to in vivo efficacy is a critical step in preclinical drug development. For furan-2-carboxamide analogs, this has been demonstrated primarily in the context of anticancer activity using established animal models.

The selection of appropriate animal models is crucial for evaluating the potential of a therapeutic agent. For anticancer studies of furan-2-carboxamide derivatives, mouse models are commonly employed. The mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard for assessing a compound's ability to inhibit tumor growth. semanticscholar.org This model was used to evaluate the efficacy of the furan-2-carboxamide analog CPPF. semanticscholar.org

Another relevant model is the two-step skin cancer mouse model, which mimics the initiation and promotion stages of carcinogenesis and is used to investigate cancer prevention effects. semanticscholar.org For specific cancers like colorectal cancer, severe combined immunodeficient (SCID) mice have been used to study the suppression of liver metastasis by furan-containing natural products. iiarjournals.org These models are well-validated and provide a reliable platform for assessing the in vivo potential of new anticancer compounds.

In vivo studies have confirmed the anticancer potential of the furan-2-carboxamide class. The compound CPPF demonstrated significant anticancer effects in both a mouse xenograft model and a two-step skin cancer mouse model, validating its in vitro microtubule-depolymerizing activity. semanticscholar.org Similarly, the naphthoquinone-furan hybrid Ly-5 was reported to suppress tumor growth in an in vivo mouse model. nih.gov While direct in vivo efficacy data for resveratrol analogs bearing a furan-2-carboxamide moiety are part of broader research, resveratrol itself has shown positive effects in various mouse and rat models of colorectal cancer, suggesting a promising avenue for its more complex analogs. iiarjournals.org These studies underscore the successful translation of the mechanistic understanding of furan-2-carboxamide derivatives into tangible antitumor efficacy in preclinical animal models.

Biomarker Analysis in Preclinical Animal Studies

Preclinical animal studies investigating furan-2-carboxamide derivatives have utilized biomarker analysis to elucidate the mechanisms underlying their therapeutic effects, particularly in the context of hyperlipidemia. These studies, primarily conducted in Triton WR-1339-induced hyperlipidemic rat models, have focused on changes in gene expression related to lipid metabolism and inflammation, as well as alterations in plasma lipid profiles. While specific data for this compound is limited, the findings for analogous furan-2-carboxamide derivatives provide valuable insights into the potential biomarker footprint of this class of compounds.

Research has demonstrated that certain furan-2-carboxamide derivatives can significantly modulate the expression of key genes involved in lipid metabolism. nih.gov In a study involving nitrofuran-2-carboxamide derivatives, researchers observed significant changes in the expression of genes related to triglyceride metabolism, including those in the PPAR-alpha and beta-oxidation pathways. nih.gov In hyperlipidemic rats, the expression of Carnitine Palmitoyltransferase 1A (CPT1A) in liver tissue and Apolipoprotein E (APOE) in adipose tissue was found to be overexpressed. nih.gov Treatment with carboxamide derivatives led to a significant downregulation of these genes. nih.gov

Conversely, the expression of several genes was downregulated in the hyperlipidemic model, including Acyl-CoA Oxidase 1 (ACOX1) in the liver, and Lipoprotein Lipase (LPL), Acyl-CoA Dehydrogenase Medium Chain (ACADM), and Acetyl-CoA Acyltransferase 2 (ACAA2) in endothelial tissue. nih.gov In adipose tissue, LPL and ACADM were also downregulated. nih.gov Treatment with the furan-2-carboxamide derivatives resulted in a significant upregulation of most of these downregulated genes, indicating a restoration of normal lipid metabolic processes. nih.gov

The anti-hyperlipidemic activity of these compounds is further supported by their effects on plasma lipid profiles. In preclinical models, administration of various furan-2-carboxamide derivatives led to a significant decrease in plasma levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), coupled with an increase in high-density lipoprotein (HDL) levels. researchgate.netresearchgate.net For instance, one study highlighted that novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives, which share a similar structural motif, demonstrated significant antihyperlipidemic activities by positively impacting TG and TC levels. researchgate.net Another study on furan-2-carboxamide derivatives of anthraquinone showed a significant reduction in triglyceride levels and a remarkable increase in HDL-cholesterol levels. zuj.edu.jo

These findings suggest that the therapeutic potential of this compound and its analogs is linked to their ability to modulate a range of biomarkers associated with lipid metabolism and transport.

Interactive Data Table: Gene Expression Modulation by Furan-2-Carboxamide Derivatives in Hyperlipidemic Rats

| Gene | Tissue | Effect in Hyperlipidemic Model | Effect of Furan-2-Carboxamide Derivative Treatment |

| CPT1A | Liver | Overexpressed | Significantly Downregulated |

| APOE | Adipose | Overexpressed | Significantly Downregulated |

| ACOX1 | Liver | Downregulated | Significantly Upregulated |

| LPL | Endothelial | Downregulated | Significantly Upregulated |

| ACADM | Endothelial | Downregulated | Significantly Upregulated |

| ACAA2 | Endothelial | Downregulated | Significantly Upregulated |

| LPL | Adipose | Downregulated | Significantly Upregulated |

| ACADM | Adipose | Downregulated | Significantly Upregulated |

Interactive Data Table: Impact of Furan-2-Carboxamide Derivatives on Plasma Lipid Profile

| Lipid Biomarker | Effect of Furan-2-Carboxamide Derivative Treatment |

| Total Cholesterol (TC) | Significant Decrease |

| Triglycerides (TG) | Significant Decrease |

| Low-Density Lipoprotein (LDL) | Significant Decrease |

| Very-Low-Density Lipoprotein (VLDL) | Significant Decrease |

| High-Density Lipoprotein (HDL) | Significant Increase |

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Furan 2 Carboxamide Derivatives

Design Principles for Rational Analog Synthesis

The rational design of furan-2-carboxamide analogs is often guided by established synthetic methodologies and a deep understanding of the target biology. A common approach involves the diversity-oriented synthesis to create a library of compounds with varied substituents. This strategy allows for a broad exploration of the chemical space around the core scaffold.

One of the primary design principles is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to improve biological activity or pharmacokinetic properties. For instance, the furan (B31954) ring itself can be considered a bioisostere of other aromatic or heteroaromatic systems. In some studies, the furan-2-carboxamide moiety has been designed as a bioisosteric replacement for a labile furanone ring to enhance metabolic stability while retaining biological function. Current time information in Vancouver, CA.nih.gov

The synthesis of these analogs typically involves the coupling of a furan-2-carboxylic acid derivative with a variety of amines. Standard amide bond formation reactions, such as the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine, are frequently employed. nih.gov The choice of synthetic route is often dictated by the desired diversity and the nature of the substituents to be introduced. For example, a modular synthetic strategy allows for the preparation of a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives from a simple benzofuran (B130515) precursor in just three synthetic steps. mdpi.com

Key Synthetic Strategies:

Amide Bond Formation: Coupling of furan-2-carboxylic acid with various amines.

Diversity-Oriented Synthesis: Generation of a library of compounds with diverse substituents.

Bioisosteric Replacement: Substitution of specific moieties to improve activity and stability. Current time information in Vancouver, CA.nih.gov

Impact of Furan Ring Substitutions on Biological Activity

Modifications to the furan ring itself can have a significant impact on the biological activity of furan-2-carboxamide derivatives. The electronic and steric properties of substituents on the furan ring can influence the molecule's interaction with its biological target.

While specific SAR studies on "Ethyl 3-(furan-2-carboxamido)propanoate" are not extensively detailed in the provided literature, general principles for furan-containing compounds can be applied. The furan ring is an electron-rich aromatic system, and its ability to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding (via the oxygen atom), is crucial for its biological activity. ijabbr.com

Substituents at the 5-position of the furan ring have been shown to be particularly important for the activity of some furan-2-carboxamide derivatives. For instance, in a series of 5-aryl-furan-2-carboxamide derivatives acting as urotensin-II receptor antagonists, the nature of the aryl substituent at the C-5 position was critical for potency. nih.gov The introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the furan ring, thereby affecting its binding affinity to a target protein.

Future explorations for enhancing the antibiofilm capacity of furan-2-carboxamides could involve attaching various functional groups to the furan ring. nih.gov

Role of the Amide Linkage in Molecular Recognition

The amide linkage is a cornerstone of the furan-2-carboxamide scaffold and plays a pivotal role in molecular recognition. This functional group is a rigid and planar unit due to resonance, which restricts the conformational flexibility of the molecule. The amide bond's hydrogen bond donor (N-H) and acceptor (C=O) capabilities are fundamental to its ability to form specific interactions with biological macromolecules like proteins and nucleic acids.

The geometry of the amide bond helps to orient the furan ring and the propanoate ester chain in a defined spatial arrangement, which is often crucial for fitting into a binding pocket of a target protein. The ability of the amide N-H to act as a hydrogen bond donor and the carbonyl oxygen to act as a hydrogen bond acceptor allows for the formation of key interactions that anchor the molecule to its target.

In many biologically active molecules, the amide bond is part of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential structural features required for a molecule's biological activity. dergipark.org.tr For a series of furan-2-carboxamide derivatives, a pharmacophore model would typically include features such as:

Aromatic ring (the furan).

Hydrogen bond donor (the amide N-H).

Hydrogen bond acceptor (the amide C=O and potentially the furan oxygen).

Hydrophobic features.

Once a pharmacophore model is developed based on a set of active compounds, it can be used to screen virtual libraries of molecules to identify new potential leads. researchgate.net

Lead optimization is the process of taking a promising lead compound, such as "this compound," and modifying its structure to improve its properties. This iterative process involves cycles of design, synthesis, and biological testing. Key strategies for lead optimization of furan-2-carboxamide derivatives include:

SAR-guided modifications: Systematically altering different parts of the molecule (furan ring, amide linker, propanoate chain) to enhance potency and selectivity.

Improving ADME properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion properties. This could involve, for example, altering lipophilicity or blocking sites of metabolism.

Structure-based design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design analogs that bind more effectively. nih.gov

For instance, in the development of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors, structure-activity relationship analysis led to the identification of an important pharmacophore, N-phenylbenzamide, which resulted in the discovery of a promising drug lead. nih.gov

Future Research Directions and Perspectives

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of furan-based compounds is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Future research will likely focus on developing more sustainable synthetic routes to Ethyl 3-(furan-2-carboxamido)propanoate.

Current methods for creating similar furan (B31954) derivatives often rely on traditional chemical processes that may involve hazardous solvents and reagents. nih.gov Future approaches could explore:

Bio-based Feedstocks: Utilizing furfural, a platform chemical derived from inedible lignocellulosic biomass, as a starting material for 2-furoic acid, a key precursor. This strategy aligns with the principles of a circular economy by replacing petroleum-based inputs with renewable resources. rsc.org

Alternative Solvents and Catalysts: Investigating the use of greener solvents like water, supercritical CO2, or bio-derived solvents to replace volatile organic compounds. The development of reusable solid acid catalysts or enzymatic processes for the amidation step could also significantly reduce waste and energy consumption.

Energy-Efficient Methods: Employing alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction times and improve energy efficiency compared to conventional heating methods.

A critical review of synthetic approaches for furanic monomers has highlighted the variability in green efficiency, emphasizing the need for standardized metrics to evaluate the sustainability of new synthetic pathways. unive.it The carbonate-promoted C–H carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA) demonstrates an innovative, scalable route that avoids harsh oxidation steps, a principle that could inspire greener syntheses of other furan derivatives. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecular entities. nih.govnih.gov For this compound, these computational tools offer powerful avenues for future exploration.

Key applications of AI/ML in this context include:

De Novo Design: Generative ML algorithms can design novel analogues of the parent compound from scratch, exploring a vast chemical space to identify molecules with potentially superior pharmacological properties. github.ioresearchgate.net These models can be trained on large datasets of known bioactive molecules to learn the complex relationships between chemical structure and biological activity.

Lead Optimization: For a promising lead compound, ML models can suggest specific structural modifications to enhance desired properties, such as binding affinity to a target, while simultaneously reducing potential toxicity. This multi-parameter optimization is challenging to achieve through traditional medicinal chemistry alone. github.io

Predictive Modeling: AI can build models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates that are unlikely to succeed in clinical trials, saving significant time and resources. nih.gov

By integrating AI, researchers can efficiently navigate the chemical space around the this compound scaffold to design next-generation compounds with tailored biological activities.

Discovery of Novel Biological Targets and Therapeutic Applications

The furan-2-carboxamide scaffold is present in molecules with a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties. ijabbr.comnih.govnih.gov This suggests that this compound and its derivatives are promising candidates for screening against a variety of biological targets to uncover new therapeutic applications.

Future research directions in this area could involve:

Anticancer Activity: Novel furan-2-carboxamide derivatives have been shown to act as microtubule stabilizing agents, inducing mitotic arrest and apoptosis in cancer cells. nih.gov Other furan-based compounds have exhibited potent cytotoxic activities against various human cancer cell lines. mdpi.com Screening this compound against a panel of cancer cell lines could reveal its potential as an anticancer agent.

Antimicrobial and Antifungal Properties: The furan nucleus is a core component of many antimicrobial agents. ijabbr.com Recent studies have identified furan-2-carboxamides as having significant antibiofilm activity against pathogens like Pseudomonas aeruginosa, potentially by targeting quorum sensing pathways. nih.govresearchgate.net Thiophene/furan-1,3,4-oxadiazole carboxamides have been developed as potent succinate (B1194679) dehydrogenase (SDH) inhibitors for antifungal applications. nih.gov Investigating the activity of this compound against a broad spectrum of bacteria and fungi is a logical next step.

Antiviral Potential: The structural similarity to other heterocyclic amides that act as viral inhibitors suggests a potential application in virology. For instance, N-[(thiophen-3-yl)methyl]benzamides have been identified as fusion inhibitors of the influenza A virus. acs.org

The table below summarizes the established biological activities of various furan-carboxamide derivatives, highlighting potential areas for investigating this compound.

| Derivative Class | Biological Activity | Potential Target/Mechanism |

| Furan-2-carboxamides | Anticancer | Microtubule stabilization, Apoptosis induction nih.gov |

| Furan-2-carboxamides | Antibiofilm (Antibacterial) | Quorum sensing inhibition (e.g., LasR) nih.govresearchgate.net |

| Furan-based 1,3,4-Oxadiazoles | Antifungal | Succinate Dehydrogenase (SDH) inhibition nih.gov |

| General Furan Derivatives | Broad-spectrum antimicrobial | Various bacterial and fungal targets ijabbr.comresearchgate.net |

Development of Multi-Target Directed Ligands

Complex, multifactorial diseases such as Alzheimer's disease and certain cancers often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The development of Multi-Target Directed Ligands (MTDLs) is a promising approach where a single molecule is designed to interact with several targets involved in the disease pathology. nih.gov

The this compound scaffold is an attractive starting point for designing MTDLs due to its synthetic tractability and the known diverse bioactivities of the furan core. nih.gov Future research could focus on:

Rational Design: By combining pharmacophoric elements from known inhibitors of different targets onto the furan-carboxamide framework, novel MTDLs can be rationally designed. For example, in the context of Alzheimer's disease, moieties known to inhibit cholinesterase or beta-secretase could be integrated into the structure. nih.gov

Scaffold Elaboration: The core structure can be systematically modified to optimize binding affinities for multiple targets. This involves exploring different substituents on the furan ring and modifications to the ethyl propanoate side chain to achieve a balanced activity profile.

Computational Guidance: AI and molecular modeling can play a crucial role in the design of MTDLs by predicting the binding modes and affinities of a single ligand to multiple, distinct protein targets, thereby guiding synthetic efforts. nih.gov

The exploration of the furan chemical space for multi-target neuroprotective agents is an active area of research, suggesting that furan-based scaffolds are well-suited for the development of next-generation drugs for complex diseases. nih.gov

Q & A

Q. Table 1: Synthetic Routes Comparison

Advanced: How can reaction yields be optimized using heterogeneous metal catalysts?

Answer:

Heterogeneous catalysts (e.g., Pd/C or Ru-based systems) enhance reductive stabilization of intermediates, minimizing side reactions. For example, demonstrates that metal catalysts stabilize lignin-derived monomers via reductive solvolysis, a principle applicable to amide/ester systems. Key steps:

Catalyst screening : Test transition metals (Ni, Pd, Ru) under H₂ or formic acid as reductants.

Reaction monitoring : Use GC-FID/MS to track intermediate stability .

Optimization : Adjust temperature (80–120°C), pressure (1–3 bar H₂), and solvent polarity (ethanol/water mixtures) to maximize yield.

Critical Insight : Catalyst recyclability and leaching must be assessed via ICP-MS to ensure cost-effectiveness .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- HSQC NMR : Correlates furan C-H bonds to confirm substitution patterns .

- IR Spectroscopy : Amide N-H stretch (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹).

- GC-FID/MS : Validates purity and molecular ion ([M+H]⁺ = 224.2) .

Advanced: How does the furan-2-carboxamido group influence reactivity in cross-coupling reactions?

Answer:

The furan ring’s electron-rich nature directs electrophilic substitution at the 5-position, while the amide group can act as a directing group. Methodological approaches:

Buchwald-Hartwig amination : Pd-catalyzed C-N bond formation with aryl halides.

Suzuki-Miyaura coupling : Requires protection of the amide to prevent coordination interference.

DFT calculations : Predict regioselectivity by analyzing frontier molecular orbitals .

Note : Competing ester hydrolysis under basic conditions necessitates pH control (<7) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Storage : At 20°C in inert atmosphere (argon) to prevent ester/amide hydrolysis .

- Decomposition Risks : Exposure to moisture or strong acids/bases accelerates degradation.

- Stability Assessment : Monitor via TLC or HPLC every 6 months; discard if purity drops below 95% .

Advanced: How to resolve contradictions in reported spectral data or reaction outcomes?

Answer:

Multi-technique validation : Cross-check NMR with HSQC (for quaternary carbons) and IR .

Reproducibility protocols : Standardize solvent purity (HPLC-grade) and reaction scales (1–5 mmol).

Meta-analysis : Compare data across peer-reviewed journals (e.g., Energy & Environ. Sci.) rather than vendor catalogs .

Basic: What biological screening approaches are suitable for this compound?

Answer:

- Enzyme inhibition assays : Target serine hydrolases or proteases, given the amide’s resemblance to peptide bonds .

- Cytotoxicity screening : Use MTT assays on HEK293 or HeLa cells (IC₅₀ > 100 µL suggests low toxicity).

- ADMET profiling : Assess solubility (LogP ~1.8) and metabolic stability via liver microsomes .

Advanced: What computational methods predict its interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to proteins (e.g., kinases) using the amide as a hydrogen-bond donor.

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Correlate substituent effects (e.g., furan vs. thiophene) with bioactivity .

Basic: How to assess purity and identify common synthetic impurities?

Answer:

- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to detect unreacted starting materials (retention time ~5.2 min) .

- Common Impurities :

Advanced: What mechanistic insights explain its solvolysis under reductive conditions?

Answer:

’s lignin solvolysis studies provide a framework:

Reductive cleavage : Metal catalysts (e.g., Ru/C) donate electrons, breaking C-O bonds in esters/amides.

Stabilization : Hydrogenation of reactive intermediates (e.g., aldehydes) prevents polymerization.

Kinetic Studies : Monitor via in situ FTIR to identify rate-limiting steps (e.g., ester C=O reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.